Chloromethyl isopropyl carbonate

Beschreibung

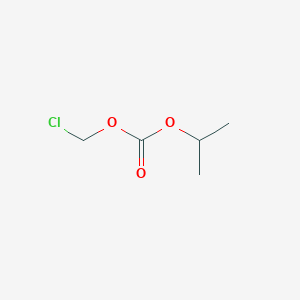

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloromethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-4(2)9-5(7)8-3-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNXXBAHWPABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564020 | |

| Record name | Chloromethyl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35180-01-9 | |

| Record name | Chloromethyl 1-methylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35180-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl isopropyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035180019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | not known | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, chloromethyl 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL ISOPROPYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S8MF45ZHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Role of Chloromethyl Isopropyl Carbonate: A Technical Guide to its Mechanism of Action in Prodrug Synthesis and Bioactivation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of chloromethyl isopropyl carbonate (CMIC), a critical reagent in modern pharmaceutical sciences. Primarily utilized as a promoiety in the design of prodrugs, CMIC enhances the pharmacokinetic profiles of parent drug molecules. This document details its role in chemical synthesis, the intricate biological activation cascade, and provides relevant experimental frameworks.

Introduction: The Function of this compound in Prodrug Strategy

This compound (CAS Number: 35180-01-9) is a key building block in the synthesis of 'isopropyloxycarbonylmethyl' (POC) prodrugs.[1] Its principal application lies in its ability to mask polar functional groups of a parent drug, thereby increasing its lipophilicity and facilitating passive diffusion across biological membranes. The most prominent example of its application is in the synthesis of Tenofovir Disoproxil Fumarate (TDF), an orally bioavailable prodrug of the antiviral agent Tenofovir.[2][3]

The mechanism of action of CMIC can be understood in two distinct phases: its chemical reactivity during prodrug synthesis and the subsequent biological activation of the prodrug in vivo.

Mechanism of Action in Chemical Synthesis: Nucleophilic Substitution

The primary role of this compound in organic synthesis is to introduce an isopropyloxycarbonylmethyl group onto a substrate molecule.[1] The core of its chemical reactivity lies in a nucleophilic substitution reaction. The chlorine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon electrophilic and thus susceptible to attack by a nucleophile.[1] This nucleophile is typically a functional group on the parent drug molecule, such as a carboxylate, phosphonate, amine, or thiol.

The general scheme for this reaction is as follows:

Drug-Nu- + Cl-CH2-O-C(=O)O-CH(CH3)2 → Drug-Nu-CH2-O-C(=O)O-CH(CH3)2 + Cl-

Where Drug-Nu- represents the nucleophilic parent drug. This reaction effectively links the isopropyloxycarbonylmethyl promoiety to the drug molecule via a labile ester or similar bond.

In Vivo Mechanism of Action: Bioactivation of the Prodrug

Once administered, the isopropyloxycarbonylmethyl prodrug undergoes a multi-step bioactivation process to release the active parent drug. This activation is primarily enzymatic, although non-enzymatic hydrolysis can also occur.

Enzymatic Hydrolysis by Carboxylesterases

The principal mechanism for the activation of these prodrugs is enzymatic hydrolysis mediated by carboxylesterases (CES).[4][5][6] These enzymes are abundant in various tissues, with CES1 being predominant in the liver and CES2 in the intestine.[6] The catalytic activity of carboxylesterases relies on a catalytic triad (B1167595) of amino acids in their active site, typically Serine-Histidine-Aspartate/Glutamate.

The enzymatic hydrolysis proceeds as follows:

-

Nucleophilic Attack: The serine residue in the active site of the carboxylesterase, activated by the histidine and aspartate/glutamate residues, performs a nucleophilic attack on the carbonyl carbon of the carbonate group in the prodrug linker.[7]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site.[8]

-

Release of the Drug-Linker Intermediate and Acyl-Enzyme Complex: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond and the formation of an acyl-enzyme intermediate.

-

Hydrolysis of the Acyl-Enzyme Intermediate: A water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the remainder of the linker.

Spontaneous Chemical Decomposition of the Linker

Following the initial enzymatic cleavage, the resulting intermediate is chemically unstable and undergoes spontaneous decomposition to release the active drug and benign byproducts. In the case of Tenofovir Disoproxil, this breakdown cascade releases isopropanol, carbon dioxide, and formaldehyde.[9]

Quantitative Data on Prodrug Stability

The stability of isopropyloxycarbonylmethyl prodrugs is pH-dependent. Generally, they exhibit greater stability in acidic conditions and are more susceptible to hydrolysis at neutral and alkaline pH.[10] This characteristic is advantageous for oral prodrugs, as it minimizes premature hydrolysis in the acidic environment of the stomach, allowing for absorption in the more neutral pH of the small intestine where esterases are abundant.

Table 1: Representative pH-Rate Profile for the Hydrolysis of a Carbonate Ester Prodrug at 37°C

| pH | Rate Constant (k, min-1) | Half-life (t1/2, min) |

| 1.2 | 0.0001 | 6931 |

| 4.0 | 0.0005 | 1386 |

| 6.5 | 0.01 | 69.3 |

| 7.4 | 0.05 | 13.9 |

Note: The data in this table is representative and intended to illustrate the general trend of pH-dependent stability of carbonate esters. Actual values will vary depending on the specific prodrug structure.

Experimental Protocols

Synthesis of an Isopropyloxycarbonylmethyl Prodrug (Example: Tenofovir Disoproxil)

This protocol is adapted from publicly available methods.[8][9]

Materials:

-

Tenofovir (PMPA)

-

N-methylpyrrolidone (NMP)

-

Triethylamine (B128534) (TEA)

-

This compound (CMIC)

-

Dichloromethane

-

Distilled water

-

Magnesium sulfate

Procedure:

-

In a suitable reaction vessel, suspend Tenofovir in N-methylpyrrolidone.

-

Add triethylamine to the suspension and stir until a clear solution is obtained.

-

Heat the reaction mixture to approximately 60°C.

-

Slowly add this compound to the reaction mixture while maintaining the temperature.

-

Continue stirring at 60°C for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold distilled water to the reaction mixture to precipitate the crude product.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, wash with distilled water, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude Tenofovir Disoproxil.

-

The crude product can be further purified by crystallization or chromatography.

In Vitro Enzymatic Hydrolysis Assay

This protocol provides a general framework for assessing the enzymatic stability of a CMIC-derived prodrug.

Materials:

-

Isopropyloxycarbonylmethyl prodrug

-

Human liver microsomes or recombinant carboxylesterase (e.g., CES1 or CES2)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

Esterase inhibitor (e.g., bis(p-nitrophenyl) phosphate) for control experiments

-

Incubator or water bath at 37°C

-

Analytical instrument (e.g., LC-MS/MS)

Procedure:

-

Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare the reaction mixture by adding the enzyme source (microsomes or recombinant enzyme) to pre-warmed phosphate buffer (pH 7.4) in a microcentrifuge tube.

-

Initiate the reaction by adding a small volume of the prodrug stock solution to the reaction mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile.

-

For control experiments, pre-incubate the enzyme with an esterase inhibitor before adding the prodrug, or perform the incubation without the enzyme.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the prodrug and the appearance of the parent drug using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the rate of hydrolysis and the half-life of the prodrug under these conditions.

Conclusion

This compound serves as a highly effective and versatile tool in prodrug design. Its mechanism of action is twofold: a straightforward and efficient nucleophilic substitution for the synthesis of isopropyloxycarbonylmethyl prodrugs, followed by a sophisticated in vivo bioactivation cascade. This cascade, primarily driven by carboxylesterases, ensures the controlled release of the active parent drug. A thorough understanding of this dual mechanism is paramount for the rational design and development of novel and effective prodrug-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for chloromethyl isopropyl carbonate

An In-depth Technical Guide: Chloromethyl Isopropyl Carbonate

Abstract

This compound, identified by its IUPAC name chloromethyl propan-2-yl carbonate , is a pivotal chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] This clear, colorless liquid is most notably utilized as a key building block in the synthesis of Tenofovir (B777) Disoproxil Fumarate, a frontline antiretroviral medication for the treatment of HIV/AIDS and Hepatitis B.[1][][4][5] Its high reactivity and ability to introduce the isopropoxycarbonyloxymethyl group make it a versatile reagent in organic synthesis.[1][6] However, its classification as a potential mutagenic impurity necessitates stringent quality control in pharmaceutical manufacturing.[7][8] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety considerations for researchers and drug development professionals.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C5H9ClO3.[] It is also known by several synonyms, including CMIC, Isopropyl chloromethyl carbonate, and Isopropoxycarbonyloxymethyl chloride.[][9]

Data Presentation: Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | chloromethyl propan-2-yl carbonate[2][] |

| CAS Number | 35180-01-9[1][2][] |

| Molecular Formula | C5H9ClO3[2][] |

| Molecular Weight | 152.58 g/mol [1][2][] |

| InChI Key | JHYNXXBAHWPABC-UHFFFAOYSA-N[10] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | Clear, colorless to pale yellow oily liquid[1][][11] |

| Density | 1.20-1.25 g/cm³ (at 20°C)[6] |

| Boiling Point | 200-205°C[6] |

| Solubility | Insoluble in water[6]. Miscible with methanol, dimethylformamide, ethanol, and acetone[6][11]. Slightly soluble in chloroform, DMSO, and ethyl acetate[][12]. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere[][12] |

Table 3: Quality Specifications for Pharmaceutical Use

| Parameter | Specification |

|---|---|

| Purity (by GC) | ≥99.0%[6][13] |

| Moisture Content | ≤0.5%[6] |

| Chloride Content | ≤0.3%[6] |

| Residual Solvents | ≤300 ppm[6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The selection of a specific method often depends on the availability of starting materials, desired purity, and scalability. Detailed protocols for key synthesis methods are provided below.

Protocol 1: Two-Step Synthesis from Dimethyl Carbonate

This method involves the photochlorination of dimethyl carbonate followed by a transesterification reaction with isopropanol (B130326).[12][14]

Step 1: Synthesis of Dimethyl Monochlorocarbonate

-

Add a suitable photoinitiator to dimethyl carbonate in a reaction vessel.

-

Introduce chlorine gas while exposing the mixture to light.

-

Once the reaction is complete (as monitored by appropriate analytical techniques), stop the flow of chlorine and the light source.

-

Separate and purify the resulting dimethyl monochlorocarbonate product by distillation.[12][14]

Step 2: Synthesis of this compound

-

Add a catalyst to a distillation tower capable of controlling the reflux ratio.

-

Introduce the dimethyl monochlorocarbonate from Step 1 and isopropanol into the tower.

-

Heat the mixture to 70-100°C.[12]

-

Methanol is generated as a byproduct and is continuously removed by distillation under normal pressure.

-

After the reaction is complete, remove the excess isopropanol by distillation under reduced pressure.

-

The final product, this compound, is obtained by vacuum distillation.[12][14]

Caption: Workflow for the two-step synthesis of CMIC.

Protocol 2: Synthesis from Formyl Chloride

This alternative route involves the synthesis of formyl chloride as an intermediate, which then reacts with isopropanol.[4]

-

Preparation of Formyl Chloride: Synthesize formyl chloride from methyl formate (B1220265) and chlorine gas in a two-step chlorination process, with purification by vacuum distillation to achieve a purity of >97%.[4]

-

Esterification: Add 215g of the purified formyl chloride to a 1000 mL four-necked flask containing 300 mL of toluene (B28343) under a nitrogen atmosphere.

-

At room temperature, slowly add a mixture of 185g of triethylamine (B128534) and 110g of isopropanol from a pressure-equalizing funnel.

-

Monitor the reaction by Gas Chromatography (GC) until the formyl chloride is completely consumed.

-

Filter the reaction mixture. Wash the liquid phase with 400 mL of water.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.

-

Obtain the final product by vacuum distillation, yielding approximately 242g (95% yield) with a GC purity of 99.5%.[4]

Applications in Drug Development

The primary and most significant application of this compound is its role as a critical intermediate in the synthesis of Tenofovir Disoproxil Fumarate (TDF).[][5] Tenofovir is a potent nucleotide analogue reverse transcriptase inhibitor used for treating HIV and chronic Hepatitis B.[11][12] The drug itself, Tenofovir, has poor oral bioavailability. To overcome this, it is formulated as a prodrug, TDF, by esterification. This compound is the reagent that provides the chloromethyl carbonate group, which ultimately forms the pivotal pivaloyloxymethyl (POM) ester moieties in the final drug, significantly enhancing its absorption.[14]

The synthesis generally involves the reaction of PMPA (Tenofovir's parent compound) with this compound.[14]

Caption: Role of CMIC in the synthesis of the Tenofovir prodrug.

Beyond antivirals, CMIC's reactivity makes it a useful reagent in broader organic synthesis and in the agrochemical industry for producing carbamates used as insecticides and herbicides.[1][5]

Regulatory and Safety Considerations

While indispensable, this compound is also a compound of regulatory interest. It is considered a potential mutagenic impurity in Tenofovir Disoproxil Fumarate formulations.[7] Regulatory bodies, including the World Health Organization (WHO), have highlighted the need to control the levels of this impurity in both the active pharmaceutical ingredient (API) and the finished pharmaceutical product (FPP).[8] Manufacturers are required to implement processes that minimize its presence to a strictly controlled, low limit.[8]

From a handling perspective, it is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[11] Standard laboratory precautions, including the use of safety glasses, gloves, and protective clothing, are essential when working with this chemical to avoid potential skin irritation and sensitization.[10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H9ClO3 | CID 14787051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. apicule.com [apicule.com]

- 8. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 9. This compound | CAS No- 35180-01-9 | Simson Pharma Limited [simsonpharma.com]

- 10. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 11. chemconspecialitychemicals.wordpress.com [chemconspecialitychemicals.wordpress.com]

- 12. This compound | 35180-01-9 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]

Chloromethyl isopropyl carbonate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloromethyl isopropyl carbonate (CMIC), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document outlines its chemical properties, synthesis, and analytical methodologies.

Core Chemical Data

This compound is a versatile reagent utilized in the synthesis of more complex molecules.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H9ClO3 | [2][3][4] |

| Molecular Weight | 152.58 g/mol | [3][4] |

| CAS Number | 35180-01-9 | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Synonyms | Isopropyl chloromethyl carbonate, CMIC, Carbonic acid chloromethyl 1-methylethyl ester | [3][] |

Role in Pharmaceutical Synthesis

This compound is a critical building block in the production of antiviral medications, most notably Tenofovir, which is used in the treatment of HIV and Hepatitis B.[1][3] It serves as a chloromethylating agent, enabling the introduction of a chloromethyl group into various organic compounds.[7]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process:

-

Formation of Dimethyl Monochlorocarbonate: In the first step, dimethyl carbonate reacts with chlorine gas under UV light at a temperature of 0-5°C. A photoinitiator is added to facilitate the reaction. Following the reaction, the product is purified by distillation to yield dimethyl monochlorocarbonate.[8][5]

-

Esterification with Isopropanol (B130326): The dimethyl monochlorocarbonate is then reacted with isopropanol in the presence of a catalyst at a temperature of 70-100°C. This reaction is carried out in a distillation tower to continuously remove the methanol (B129727) byproduct. After the reaction is complete, any excess isopropanol is removed by vacuum distillation. The final product, this compound, is then obtained through vacuum distillation.[8][5]

Analytical Methodology for Purity Assessment

The purity of this compound is crucial for its application in pharmaceutical synthesis and is typically assessed using gas chromatography.

-

Technique: Gas Chromatography with Flame Ionization Detector (GC-FID).[2]

-

Column: A DB-624 column (30 m x 0.32 mm x 1.8 µm) is often used.[2]

-

Carrier Gas: Nitrogen is a suitable carrier gas.[2]

-

Purpose: This method is employed to determine the purity of the compound, which is often required to be greater than 98.0%.[2] Due to the compound's lack of a strong chromophore, GC-FID is preferred over HPLC-UV detection for achieving the necessary sensitivity, especially for detecting it as a potential mutagenic impurity in active pharmaceutical ingredients like Tenofovir Disoproxil Fumarate.[9]

Synthesis Workflow

The following diagram illustrates the role of this compound in the synthesis of Tenofovir.

Caption: Synthesis of Tenofovir from PMPA and this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound | 35180-01-9 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 9. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix [morressier.com]

The Pivotal Role of Chloromethyl Isopropyl Carbonate (CMIC) in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl Isopropyl Carbonate (CMIC), a versatile bifunctional reagent, has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique chemical architecture, featuring a reactive chloromethyl group and an isopropyl carbonate moiety, enables the efficient introduction of the isopropyloxycarbonylmethyl group, a key structural motif in several active pharmaceutical ingredients (APIs) and bioactive molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of CMIC, with a pronounced focus on its indispensable role in the manufacturing of the antiviral drug Tenofovir Disoproxil Fumarate. Detailed experimental protocols, quantitative data analysis, and mechanistic visualizations are presented to offer a thorough understanding of CMIC's synthetic utility.

Introduction to this compound (CMIC)

This compound, with the CAS number 35180-01-9, is a colorless to pale yellow liquid characterized by the molecular formula C₅H₉ClO₃.[1][2] It is a key organic intermediate primarily utilized for the introduction of an isopropyloxycarbonylmethyl protecting group or as a linker in the synthesis of more complex molecules.[3] The reactivity of CMIC is centered around its two principal functional groups: the highly reactive chloromethyl group, which is susceptible to nucleophilic substitution, and the isopropyl carbonate group.[4] This dual functionality makes it an invaluable reagent in multi-step synthetic sequences.

The primary industrial significance of CMIC lies in its application as a crucial raw material in the synthesis of Tenofovir Disoproxil Fumarate, a cornerstone medication for the treatment of HIV/AIDS and Hepatitis B.[4][5] Beyond this prominent role, CMIC also serves as a versatile reagent in the broader field of organic synthesis, including the production of carbamate-based agrochemicals such as insecticides, herbicides, and fungicides.[1]

Physicochemical and Spectroscopic Properties of CMIC

A thorough understanding of the physical and chemical properties of CMIC is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₃ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| CAS Number | 35180-01-9 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Boiling Point | 66 °C @ 16 Torr | [2] |

| Density | ~1.14 g/cm³ | [2] |

| Solubility | Soluble in chloroform, methanol, and dimethylformamide. | [5] |

While detailed spectroscopic data for CMIC itself is not extensively published in readily available literature, its structure is confirmed through standard analytical techniques during its synthesis and quality control. The presence of the chloromethyl and isopropyl carbonate groups would give rise to characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

The Cornerstone Application: Synthesis of Tenofovir Disoproxil Fumarate

The most significant application of CMIC is in the esterification of Tenofovir (also known as (R)-9-[2-(Phosphonomethoxy)propyl]adenine or PMPA) to produce its prodrug, Tenofovir Disoproxil. This chemical modification is crucial as it enhances the oral bioavailability of Tenofovir.

Reaction Mechanism and Workflow

The synthesis of Tenofovir Disoproxil from Tenofovir and CMIC proceeds via a nucleophilic substitution reaction. The phosphonic acid group of Tenofovir, typically deprotonated by a base, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group in CMIC. This results in the formation of a new P-O-C bond and the displacement of the chloride ion. The reaction is carried out for both phosphonate (B1237965) hydroxyl groups to yield the "disoproxil" ester.

References

Chloromethyl Isopropyl Carbonate: A Bifunctional Reagent for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl isopropyl carbonate (CMIC) is a versatile bifunctional reagent of significant interest in the pharmaceutical and agrochemical industries. Its unique chemical architecture, featuring a reactive chloromethyl group and an isopropyl carbonate moiety, allows for its strategic use in the synthesis of complex organic molecules, most notably as a key intermediate in the production of the antiviral drug Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF). This technical guide provides a comprehensive overview of CMIC, including its physicochemical properties, various synthesis methodologies with detailed experimental protocols, and its critical role in drug development. Particular emphasis is placed on its application in the synthesis of TDF, with a workflow diagram illustrating the process. Furthermore, the mechanism of action of Tenofovir, the active metabolite of TDF, is elucidated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound (CMIC), with the CAS number 35180-01-9, is a colorless to pale yellow liquid that serves as a crucial building block in organic synthesis.[1][2] Its bifunctional nature, stemming from a chloromethyl group that acts as an effective alkylating agent and an isopropyl carbonate group, makes it a valuable reagent for introducing the isopropyloxycarbonylmethyl group to a variety of nucleophiles.[3] This reactivity is particularly exploited in the pharmaceutical industry for the synthesis of prodrugs, where the modification of a parent drug molecule enhances its bioavailability or other pharmacokinetic properties. The most prominent application of CMIC is in the synthesis of Tenofovir Disoproxil Fumarate, a widely used antiretroviral medication for the treatment of HIV/AIDS and Hepatitis B.[1][2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of CMIC is essential for its safe handling, storage, and effective use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₃ | [4] |

| Molecular Weight | 152.57 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 147.5 °C at 760 mmHg | [3] |

| Density | 1.15 g/cm³ | [3] |

| Solubility | Soluble in many organic solvents | [1] |

| Storage | Store at 2-8°C under an inert atmosphere | [] |

Synthesis of this compound

Several synthetic routes for the preparation of CMIC have been developed, each with its own advantages in terms of yield, purity, and scalability. Below are detailed protocols for two common methods.

Synthesis from Isopropyl Chloroformate and Paraformaldehyde

This method involves the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst.

Experimental Protocol:

-

To a solution of isopropyl chloroformate (125 g) and a catalyst (e.g., an alkyl imidazole (B134444) ionic liquid, 3 g) in a suitable solvent (e.g., dichloromethane, 100 g), add paraformaldehyde (30 g).[6]

-

Maintain the reaction temperature at 30°C and monitor the reaction progress by Gas Chromatography (GC).[6]

-

Once the isopropyl chloroformate content is ≤1%, terminate the reaction.[6]

-

The reaction mixture is then subjected to distillation to first separate the solvent.[6]

-

Subsequent vacuum distillation of the residue yields highly purified this compound.[6]

| Reactant/Product | Molar Ratio | Yield | Purity (GC) | Source |

| Isopropyl Chloroformate : Paraformaldehyde | 1.02 : 1 | 94% | ≥99.4% | [6] |

Synthesis from Dimethyl Carbonate

This two-step process begins with the photochlorination of dimethyl carbonate followed by transesterification with isopropanol (B130326).

Experimental Protocol:

Step 1: Synthesis of Dimethyl Monochlorocarbonate

-

In a reaction vessel equipped with a UV lamp, combine dimethyl carbonate (360 g, 4.0 mol) and a photoinitiator (e.g., benzoyl peroxide).[7]

-

Cool the mixture to 0-5°C and irradiate with UV light (e.g., 265 nm).[7]

-

Introduce chlorine gas (approximately 300 g) over 1-2 hours.[7]

-

After the reaction, purge the system with nitrogen to remove residual chlorine.[7]

-

Distill the product to obtain dimethyl monochlorocarbonate.[7]

Step 2: Synthesis of this compound

-

In a distillation tower, combine the dimethyl monochlorocarbonate from Step 1 with isopropanol in the presence of a catalyst (e.g., p-toluenesulfonic acid).[7]

-

Heat the mixture to 70-100°C.[7]

-

Continuously remove the methanol (B129727) byproduct by distillation to drive the reaction to completion.[7]

-

After the reaction is complete, remove excess isopropanol by vacuum distillation.[7]

-

Finally, obtain this compound by vacuum distillation.[7]

| Starting Material | Yield | Source |

| Dimethyl Carbonate | ~86-87% | [7] |

Application in the Synthesis of Tenofovir Disoproxil Fumarate

CMIC is a critical reagent in the synthesis of Tenofovir Disoproxil Fumarate (TDF), where it acts as an O-alkylating agent to introduce the isopropyloxycarbonylmethyl prodrug moieties to the phosphonate (B1237965) group of Tenofovir.

Experimental Protocol:

-

In a reaction vessel, combine Tenofovir (PMPA) (1 kg), triethylamine (B128534) (8 L), and a suitable solvent like N-methylpyrrolidone.[8]

-

Stir the mixture and dropwise add this compound (2.5 kg) at a temperature of 20-30°C.[8]

-

After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 4 hours.[8]

-

Monitor the reaction until the intermediate is completely consumed.[8]

-

Concentrate the reaction mixture under reduced pressure to recover the triethylamine.[8]

-

Add water to the residue and extract the product with ethyl acetate.[8]

-

Combine the organic phases and concentrate to obtain the crude Tenofovir disoproxil.[8]

-

The crude product is then further purified and converted to the fumarate salt.[8]

| Reactant | Quantity | Yield of Crude Product | Source |

| Tenofovir | 1 kg | 2.26 - 2.38 kg | [8] |

| This compound | 2.5 kg | [8] | |

| Triethylamine | 8 L | [8] |

Characterization of this compound

The purity and identity of CMIC are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): Used to determine the purity of CMIC, often with a Flame Ionization Detector (FID). Purity levels of >98.0% are commonly reported.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A predicted spectrum shows characteristic peaks at approximately 5.69 ppm (s, 2H, ClCH₂ O), 4.92 ppm (sept, 1H, OCH (CH₃)₂), and 1.30 ppm (d, 6H, OCH(CH₃ )₂).[3]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as the C=O of the carbonate.

-

Mass Spectrometry (MS): Typically coupled with GC (GC-MS), it is used to determine the molecular weight and fragmentation pattern of CMIC, confirming its structure.[9]

Visualizations

Synthesis of Tenofovir Disoproxil Fumarate Workflow

The following diagram illustrates the key steps in the synthesis of Tenofovir Disoproxil from Tenofovir using this compound.

Caption: Workflow for the synthesis of Tenofovir Disoproxil Fumarate.

Tenofovir Mechanism of Action Signaling Pathway

This diagram outlines the intracellular activation of Tenofovir and its mechanism of inhibiting viral replication.

Caption: Intracellular activation and mechanism of action of Tenofovir.

Conclusion

This compound is a bifunctional reagent of considerable importance in modern organic synthesis, particularly within the pharmaceutical industry. Its role as a key intermediate in the production of Tenofovir Disoproxil Fumarate highlights its value in enabling the development of life-saving medications. This guide has provided a detailed overview of CMIC, covering its synthesis, properties, and a primary application, complete with experimental protocols and visual diagrams to aid in understanding. For researchers and professionals in drug development, a thorough knowledge of CMIC and its reactivity is essential for the innovation of new synthetic methodologies and the creation of novel therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. This compound, CAS No. 35180-01-9 - iChemical [ichemical.com]

- 4. This compound | C5H9ClO3 | CID 14787051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104844459A - this compound preparation method - Google Patents [patents.google.com]

- 7. CN103922938A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Thermal Decomposition of Chloromethyl Isopropyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl isopropyl carbonate (CMIC) is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiviral drug Tenofovir.[1][2] Understanding its thermal stability and decomposition pathways is critical for ensuring safety, optimizing reaction conditions, and maintaining product purity in drug development and manufacturing processes. This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of CMIC, detailed experimental protocols for their analysis, and a discussion of the likely decomposition mechanisms. While specific experimental data on the thermal decomposition of CMIC is not extensively available in public literature, this guide synthesizes information from related compounds and general chemical principles to provide a robust framework for its study.

Introduction

This compound (CAS No. 35180-01-9) is a reactive organic compound featuring both a chloromethyl group and an isopropyl carbonate moiety.[1][2] This bifunctionality makes it a versatile reagent but also susceptible to thermal degradation. The presence of a chlorine atom and a carbonate group suggests that thermal stress will likely lead to the formation of acidic and gaseous byproducts, which can have significant implications for process safety and product quality. This guide outlines the expected decomposition products and provides methodologies for their identification and quantification.

Predicted Thermal Decomposition Products

Based on the chemical structure of this compound and established principles of organic chemistry, the primary thermal decomposition products are expected to be hydrogen chloride (HCl), carbon dioxide (CO₂), and propene, along with the potential for carbon monoxide (CO) formation. The decomposition is likely to proceed through pathways involving dehydrochlorination and decarboxylation.

A plausible decomposition pathway involves the intramolecular elimination of hydrogen chloride, a common thermal degradation route for chlorinated compounds. This would be followed by the breakdown of the unstable intermediate. Another significant pathway is likely decarboxylation, driven by the thermodynamic stability of the resulting gaseous carbon dioxide.

Table 1: Predicted Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Physical State (at STP) | Primary Formation Pathway |

| Hydrogen Chloride | HCl | 36.46 | Gas | Dehydrochlorination |

| Carbon Dioxide | CO₂ | 44.01 | Gas | Decarboxylation |

| Propene | C₃H₆ | 42.08 | Gas | Fragmentation |

| Carbon Monoxide | CO | 28.01 | Gas | Incomplete Decarboxylation |

| Isopropyl Chloride | C₃H₇Cl | 78.54 | Liquid | Potential side reaction |

| Water | H₂O | 18.02 | Gas/Liquid | Potential side reaction |

Experimental Protocols for Thermal Analysis

To investigate the thermal decomposition of this compound, two primary analytical techniques are recommended: Thermogravimetric Analysis (TGA) for determining the onset of decomposition and the mass loss profile, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for identifying the individual decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability of a compound.

Objective: To determine the onset temperature of decomposition and the stages of mass loss for this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Purge Gas: Nitrogen or another inert gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates for each stage of the decomposition process.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products generated from the thermal decomposition of a sample.

Objective: To identify the individual chemical species produced during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis tube.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a set temperature (e.g., 500 °C, determined from TGA data to be within the decomposition range) in an inert atmosphere (helium).

-

-

GC-MS Analysis:

-

The gaseous decomposition products are swept from the pyrolysis unit into the GC injection port.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp (e.g., start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min) is used to separate the decomposition products based on their boiling points and affinities for the column stationary phase.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 300.

-

-

-

Data Analysis:

-

The separated compounds are detected by the mass spectrometer, which generates a mass spectrum for each component.

-

The identity of each decomposition product is determined by comparing its mass spectrum to a reference library (e.g., NIST).

-

Visualization of Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the proposed thermal decomposition pathway of this compound and the general workflow for its experimental analysis.

Caption: Proposed thermal decomposition pathways of CMIC.

Caption: Workflow for analyzing CMIC thermal decomposition.

Discussion and Conclusion

The thermal decomposition of this compound is a critical consideration for its safe handling and use in pharmaceutical synthesis. While direct experimental data is sparse, a thorough understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of analogous compounds. The primary decomposition products are anticipated to be hydrogen chloride, carbon dioxide, and propene.

The experimental protocols detailed in this guide for TGA and Py-GC-MS provide a robust framework for researchers and drug development professionals to elucidate the specific thermal decomposition profile of this compound. The data generated from these analyses will be essential for developing safe and efficient manufacturing processes, ensuring the quality and stability of intermediates and final active pharmaceutical ingredients. Further research to quantify the yields of these decomposition products under various conditions would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Hydrolysis and Stability of Chloromethyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and stability of chloromethyl isopropyl carbonate (CMIC), a key intermediate in the synthesis of antiviral drugs such as Tenofovir Disoproxil Fumarate.[1][2][3] Given its classification as a potential mutagenic impurity, understanding its degradation pathways and ensuring its stability are of paramount importance in pharmaceutical development.[1] While specific kinetic data for CMIC is not extensively published, this guide synthesizes available information on its chemical properties, analogous carbonate structures, and established principles of stability testing to offer a thorough understanding for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C5H9ClO3 | [4] |

| Molecular Weight | 152.58 g/mol | [4] |

| CAS Number | 35180-01-9 | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 85°C (@50 mm Hg) | [6] |

| Flash Point | 64°C | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Hydrolysis of this compound

The hydrolysis of this compound is a critical degradation pathway that is highly dependent on pH and temperature.[5] Similar to other carbonate esters, its hydrolysis can proceed through acid-catalyzed, neutral (water-mediated), and base-catalyzed pathways.[5] Under acidic or basic conditions, hydrolysis results in the formation of isopropyl alcohol and chloromethyl carbonate.[5]

General Mechanism of Hydrolysis

The hydrolysis of carbonate esters like CMIC typically involves a nucleophilic attack on the carbonyl carbon.[5] In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the departure of the leaving group. In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5]

A simplified representation of the base-catalyzed hydrolysis mechanism is provided below.

Stability Profile of this compound

CMIC is known to be sensitive to moisture and its stability is a significant consideration during storage and handling.[7] While detailed quantitative stability data is scarce, a qualitative summary of its expected stability under various conditions can be inferred from the general behavior of carbonate esters.

| Condition | Expected Stability | Rationale |

| Acidic (pH < 4) | Low | Susceptible to acid-catalyzed hydrolysis.[5] |

| Neutral (pH ~7) | Moderate | Hydrolysis is generally slower compared to acidic or basic conditions. |

| Basic (pH > 8) | Low | Prone to rapid base-catalyzed hydrolysis. |

| Elevated Temperature | Low | Thermal decomposition can occur, potentially yielding hydrogen chloride and carbon oxides.[5] |

| Exposure to Light | Potentially Unstable | The material safety data sheet suggests avoiding exposure to light.[6] |

| Oxidative Stress | Moderate | While not the primary degradation pathway, oxidation should be considered in forced degradation studies. |

Experimental Protocols for Stability Assessment

A crucial aspect of understanding the stability of CMIC is to perform forced degradation studies. These studies help in identifying potential degradation products and establishing degradation pathways.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials:

-

This compound (CMIC) reference standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Forced degradation chamber (for thermal and photolytic studies)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

Sample Preparation: Prepare a stock solution of CMIC in acetonitrile at a concentration of 1 mg/mL.

Stress Conditions:

-

Acidic Hydrolysis:

-

To 1 mL of CMIC stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.

-

To 1 mL of CMIC stock solution, add 1 mL of 1 N HCl. Heat at 60°C for 8 hours.

-

Neutralize the samples with an appropriate amount of NaOH before analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of CMIC stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

-

To 1 mL of CMIC stock solution, add 1 mL of 1 N NaOH. Keep at room temperature for 30 minutes.

-

Neutralize the samples with an appropriate amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of CMIC stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

To 1 mL of CMIC stock solution, add 1 mL of 30% H₂O₂. Heat at 60°C for 8 hours.

-

-

Thermal Degradation:

-

Expose solid CMIC to dry heat at 80°C for 48 hours in a hot air oven.

-

Dissolve the stressed solid sample in acetonitrile for analysis.

-

-

Photolytic Degradation:

-

Expose solid CMIC and a solution of CMIC in acetonitrile to UV light (254 nm) and visible light in a photostability chamber for a specified duration as per ICH Q1B guidelines.

-

Analytical Methodology (GC-FID):

-

Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent

-

Carrier Gas: Nitrogen or Helium

-

Injector Temperature: 250°C

-

Detector Temperature (FID): 280°C

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 220°C at 15°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL

-

Data Analysis: Monitor the peak area of CMIC to determine the extent of degradation. Identify and quantify any significant degradation products.

The following diagram illustrates the general workflow for conducting hydrolysis and stability testing of CMIC.

Conclusion

The stability of this compound is a critical parameter for professionals in drug development and chemical research. While specific kinetic data on its hydrolysis is limited, this guide provides a framework for understanding its degradation based on the principles of carbonate ester chemistry. The provided experimental protocol for forced degradation studies offers a practical approach to systematically investigate its stability and identify degradation products. A thorough understanding of the hydrolysis and stability of CMIC is essential for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate.

References

- 1. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix [morressier.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | High-Purity Reagent [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling of Isopropyl Chloromethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Isopropyl chloromethyl carbonate (CAS No. 35180-01-9), a reagent commonly used in organic synthesis, particularly in the preparation of prodrugs. Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks in the laboratory setting.

Hazard Identification and Classification

Isopropyl chloromethyl carbonate is classified as a hazardous substance. The primary hazards are associated with its corrosivity, potential for skin sensitization, and environmental toxicity.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H318: Causes serious eye damage.[1]

-

H411: Toxic to aquatic life with long lasting effects.[2][3]

Pictograms:

-

Flame (Flammable)

-

Corrosion

-

Exclamation Mark (Skin Irritant/Sensitizer)

-

Environment

Physicochemical and Toxicological Data

Proper understanding of the substance's properties is critical for safe handling.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₃ | [4][5] |

| Molecular Weight | 152.57 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 85°C (@50 mm Hg) | [6] |

| Oral LD50 (Rat) | > 2000 mg/kg | [6] |

| Mutagenicity | In vitro tests have shown mutagenic effects on bacterial cultures. | [6] |

Note: Comprehensive toxicological data is limited. The chemical, physical, and toxicological properties have not been thoroughly investigated.[7]

Safe Handling and Storage Protocols

Adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2][8]

-

Facilities should be equipped with an eyewash station and a safety shower.[8]

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[7]

-

Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[2][6] For tasks with a higher risk of splashing, consider additional protective clothing.

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[9]

3.3. General Handling Practices:

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][4]

-

Wash hands thoroughly after handling.[8]

3.4. Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[2][8]

-

Keep containers tightly closed.[8]

-

Store away from direct sunlight and sources of ignition.[6][8]

-

Incompatible materials include strong acids, strong bases, and strong oxidizing agents.[6]

Experimental Workflow: Safe Handling of Isopropyl Chloromethyl Carbonate

The following diagram illustrates a standard workflow for handling Isopropyl chloromethyl carbonate in a laboratory setting.

Caption: Standard Operating Procedure for Handling Isopropyl Chloromethyl Carbonate.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1. First-Aid Measures:

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][8] | [4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] | [4][6] |

5.2. Accidental Release Measures:

-

Minor Spills:

-

Major Spills:

5.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][7]

-

Specific Hazards: Hazardous decomposition products include hydrogen chloride gas and carbon oxides.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Emergency Response Decision Tree

The following diagram provides a logical flow for responding to emergencies involving Isopropyl chloromethyl carbonate.

Caption: Emergency Response Decision Tree for Isopropyl Chloromethyl Carbonate Incidents.

Waste Disposal

Dispose of waste materials, including contaminated absorbents and empty containers, in accordance with all applicable federal, state, and local regulations.[2][8] Contact a licensed professional waste disposal service.[7] Do not allow the product to enter drains or the environment.[6][7]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety training program or a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for Isopropyl chloromethyl carbonate before use.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Chloromethyl isopropyl carbonate | C5H9ClO3 | CID 14787051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. chemscene.com [chemscene.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. capotchem.com [capotchem.com]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tenofovir Disoproxil Fumarate using Chloromethyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) disoproxil fumarate (B1241708) (TDF) is a critical antiviral prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). It is widely used for the treatment of HIV-1 infection and chronic hepatitis B. The synthesis of Tenofovir disoproxil involves the esterification of the phosphonic acid group of Tenofovir (also known as (R)-9-[2-(phosphonomethoxy)propyl]adenine or PMPA) with chloromethyl isopropyl carbonate (CMIC). This esterification enhances the oral bioavailability of Tenofovir. These application notes provide detailed protocols, quantitative data, and visual guides for the synthesis of Tenofovir disoproxil and its subsequent conversion to the fumarate salt.

Chemical Reaction Scheme

The overall synthesis involves a two-step process: the esterification of Tenofovir (PMPA) with this compound (CMIC) to yield Tenofovir disoproxil (TD), followed by the formation of the fumarate salt to produce Tenofovir disoproxil fumarate (TDF) for improved stability and handling.

Caption: Overall synthetic scheme for Tenofovir Disoproxil Fumarate.

Experimental Protocols

Protocol 1: Standard Synthesis of Tenofovir Disoproxil Fumarate

This protocol outlines a common method for the synthesis of TDF using triethylamine (B128534) as a base and N-methylpyrrolidone as a solvent.

Materials:

-

Tenofovir (PMPA)

-

This compound (CMIC)

-

Triethylamine (TEA)

-

N-methylpyrrolidone (NMP)

-

Distilled water

-

Magnesium sulfate

-

Isopropanol

-

Fumaric acid

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, add Tenofovir (PMPA), N-methylpyrrolidone, and triethylamine.

-

Heating: Heat the mixture to approximately 63°C with stirring for 30 minutes.[1]

-

Addition of CMIC: Slowly add this compound to the reaction mixture while maintaining the temperature.

-

Reaction: Continue stirring at 63°C for 4 hours.[1]

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and then further to 5°C. Slowly add pre-cooled distilled water (below 15°C). Extract the aqueous mixture twice with dichloromethane.[1]

-

Drying and Concentration: Combine the organic layers and wash twice with distilled water. Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain Tenofovir disoproxil as an oily residue.[1]

-

Salt Formation: Dissolve the oily Tenofovir disoproxil in isopropanol. Add fumaric acid to the solution.

-

Crystallization: Heat the mixture to 50°C with stirring until all solids dissolve. Slowly cool to 25°C, and then further cool to 3°C. Maintain this temperature with stirring for 4 hours to allow for crystallization.

-

Isolation and Drying: Filter the precipitated crystals, wash with cold isopropanol, and dry under vacuum at 40°C to yield Tenofovir disoproxil fumarate.[1]

Protocol 2: Synthesis with Phase Transfer Catalyst

This protocol utilizes a phase transfer catalyst to potentially improve the reaction rate and yield.

Materials:

-

Tenofovir (PMPA)

-

This compound (CMIC)

-

Triethylamine (TEA)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

N-methylpyrrolidone (NMP)

-

Dichloromethane

-

Deionized water

-

Isopropyl alcohol

-

Fumaric acid

Procedure:

-

Azeotropic Water Removal: Combine Tenofovir (PMPA), triethylamine, and cyclohexane in a reaction vessel. Heat to reflux to remove water azeotropically, then distill off the solvent under vacuum.[2]

-

Reaction Setup: Cool the reaction mass to room temperature. Add N-methylpyrrolidone, triethylamine, and tetrabutylammonium bromide.[2]

-

Reaction: Heat the mixture to 50-60°C and add this compound. Maintain the temperature for 4-8 hours.[2]

-

Work-up: Cool the reaction mixture to 0°C. Filter the mixture.

-

Extraction: Add the filtrate to deionized water at 5-10°C and extract with dichloromethane.[2]

-

Concentration: Combine the dichloromethane layers and concentrate under vacuum. Co-distill the crude product with cyclohexane.[2]

-

Salt Formation and Crystallization: Take the crude Tenofovir disoproxil into isopropyl alcohol. Add fumaric acid and raise the temperature to 50°C. Filter the hot solution and then cool the filtrate to 5-10°C to induce crystallization.[2]

-

Isolation: Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum to obtain Tenofovir disoproxil fumarate.[2]

Quantitative Data

The following tables summarize quantitative data from various reported syntheses of Tenofovir disoproxil fumarate.

Table 1: Reagent Stoichiometry and Reaction Conditions

| Parameter | Protocol 1[1] | Protocol 2[2] | Variation 3[3] |

| Tenofovir (PMPA) | 1 eq | 1 eq | 1 eq |

| This compound | ~4.5 eq | ~3.0 eq | 3.0 eq |

| Base | Triethylamine (~3.0 eq) | Triethylamine (~3.0 eq) | Triethylamine (2.0 eq) |

| Phase Transfer Catalyst | - | Tetrabutylammonium Bromide (~0.7 eq) | Tetrabutylammonium Bromide (0.1 eq) |

| Solvent | N-methylpyrrolidone | N-methylpyrrolidone, Cyclohexane | N,N-dimethylacetamide |

| Temperature | 63°C | 50-60°C | 50-60°C |

| Reaction Time | 4 hours | 4-8 hours | ~3 hours |

Table 2: Yield and Purity

| Outcome | Protocol 1[1] | Protocol 2[2] | Variation 3[3] |

| Yield (TDF) | 53% (initial crystallization) | ~85% (qualitative HPLC) | 74.9% (without TMSCl) |

| Purity (TDF) | 90% (after recrystallization) | Not specified | 95.6% (without TMSCl) |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Tenofovir disoproxil fumarate.

Caption: General workflow for TDF synthesis.

Reaction Mechanism

The esterification of the phosphonic acid group of Tenofovir proceeds via a nucleophilic substitution mechanism.

Caption: Mechanism of phosphonic acid esterification with CMIC.

Troubleshooting and Impurities

A key challenge in the synthesis of Tenofovir disoproxil fumarate is the control of impurities. The unreacted this compound (CMIC) can remain in the final product and is considered a potential mutagenic impurity.[4] Other process-related impurities may also form.

Potential Impurities:

-

This compound (CMIC): Residual starting material.

-

Mono-ester of Tenofovir: Incomplete esterification.

-

Dimer impurities: Can form under certain conditions.[2]

-

Process-related impurities: Such as Tenofovir isoproxil monoester and carbamate (B1207046) impurities.[5]

Troubleshooting:

-

High levels of CMIC: Ensure complete reaction by optimizing reaction time and temperature. Purification steps, such as recrystallization, are crucial for its removal.

-

Incomplete reaction (presence of mono-ester): Ensure stoichiometric amounts of CMIC and base are used. The use of a phase transfer catalyst may drive the reaction to completion.

-

Formation of byproducts: Careful control of reaction temperature and dropwise addition of reagents can minimize side reactions. An inert atmosphere can also be beneficial.

Conclusion

The synthesis of Tenofovir disoproxil fumarate using this compound is a well-established and scalable process. Careful control of reaction parameters, including stoichiometry, temperature, and reaction time, is essential for achieving high yields and purity. The selection of an appropriate work-up and purification strategy is critical for the removal of unreacted reagents and byproducts, ensuring the final active pharmaceutical ingredient meets the required quality standards for therapeutic use.

References

- 1. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 4. The impurity this compound (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 5. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for Chloromethyl Isopropyl Carbonate as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl isopropyl carbonate (CMIC) is a versatile reagent employed in organic synthesis for the protection of hydroxyl groups. It introduces the isopropoxycarbonylmethyl (iPOC or iPOCOM) protecting group, which offers distinct advantages in multi-step synthetic routes, particularly in pharmaceutical and drug development. The iPOCOM group provides a stable ether linkage that can be selectively cleaved under mild acidic conditions or via hydrogenolysis, ensuring the integrity of other sensitive functional groups within a molecule.

The protection of alcohols with CMIC proceeds via a nucleophilic substitution reaction, where the alcohol displaces the chloride from CMIC to form a stable isopropoxycarbonylmethyl ether. This method is applicable to a range of alcohols, including primary and secondary, and offers a reliable means of masking the reactivity of hydroxyl groups during subsequent synthetic transformations.

Chemical Properties

-

Molecular Formula: C₅H₉ClO₃

-

Molecular Weight: 152.58 g/mol

-

Appearance: Clear, colorless liquid

-

CAS Number: 35180-01-9

Applications in Synthesis

The primary application of this compound in this context is the introduction of the iPOCOM protecting group onto alcohol moieties. This strategy is particularly valuable in the synthesis of complex molecules where orthogonal protection strategies are required. The resulting iPOCOM ether is stable to a variety of reaction conditions, yet can be removed selectively without affecting more robust protecting groups. This protecting group is instrumental in the synthesis of various pharmaceutical intermediates, including the antiviral drug Tenofovir.[1]

Data Presentation

Table 1: Protection of Alcohols with this compound

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Primary Alcohol | NaH | THF | 0 to RT | 2 - 4 | 85 - 95 |

| Secondary Alcohol | NaH | DMF | 0 to RT | 4 - 8 | 75 - 90 |

| Phenol | K₂CO₃ | Acetonitrile | Reflux | 6 - 12 | 80 - 92 |

Note: The data presented above is a summary of typical results and may vary depending on the specific substrate and reaction conditions.

Table 2: Deprotection of Isopropoxycarbonylmethyl (iPOCOM) Ethers

| Deprotection Method | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acidic Hydrolysis | 1 M HCl | THF/H₂O | RT | 1 - 3 | 90 - 98 |

| Acidic Hydrolysis | Acetic Acid | H₂O | 50 | 2 - 5 | 88 - 95 |

| Hydrogenolysis | H₂, 10% Pd/C | Methanol | RT | 2 - 6 | 92 - 99 |

Note: The data presented above is a summary of typical results and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes a general procedure for the protection of a primary alcohol with CMIC to form an isopropoxycarbonylmethyl ether.

Materials:

-

Primary alcohol (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

This compound (CMIC, 1.1 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equiv) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add this compound (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired iPOCOM-protected alcohol.

Protocol 2: Deprotection of an Isopropoxycarbonylmethyl (iPOCOM) Ether via Acidic Hydrolysis